N-[4-(N-methylacetamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
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Overview
Description
N-[4-(N-methylacetamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an acetyl group, a methylamino group, a phenyl ring, a prop-2-enoyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(N-methylacetamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Acetyl(methyl)amino Group: This step involves the acetylation of a methylamine precursor using acetic anhydride under acidic conditions.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction, using an appropriate phenyl precursor and a Lewis acid catalyst such as aluminum chloride.
Formation of the Prop-2-enoyl Group:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction, using an appropriate amine precursor and a cyclizing agent such as phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(N-methylacetamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(N-methylacetamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(N-methylacetamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[Acetyl(methyl)amino]phenyl]-3-aminobenzamide
- N-[4-[Acetyl(methyl)amino]phenyl]-4-aminobenzamide
- N-[4-[Acetyl(methyl)amino]phenyl]-3-methoxybenzamide
Uniqueness
N-[4-(N-methylacetamido)phenyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-17(23)21-11-9-14(10-12-21)18(24)19-15-5-7-16(8-6-15)20(3)13(2)22/h4-8,14H,1,9-12H2,2-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGGNNVLNBWMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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